
Phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] is a chemical compound with the molecular formula C26H4F20P2. It is a type of phosphine ligand, which is commonly used in various chemical reactions and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] typically involves the reaction of pentafluoroethylphosphine with ethylene dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can undergo substitution reactions where the pentafluoroethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the type of reaction and the reagents used .
Applications De Recherche Scientifique
Phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] exerts its effects involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Phosphine, 1,2-ethanediylbis[diphenyl-]
- 1,2-Bis(dipentafluorophenylphosphino)ethane
Uniqueness
Phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] is unique due to its pentafluoroethyl groups, which impart distinct electronic and steric properties. These properties make it particularly effective as a ligand in catalytic reactions, offering advantages in terms of reaction efficiency and selectivity compared to other similar compounds .
Propriétés
Numéro CAS |
120263-08-3 |
|---|---|
Formule moléculaire |
C10H4F20P2 |
Poids moléculaire |
566.05 g/mol |
Nom IUPAC |
2-[bis(1,1,2,2,2-pentafluoroethyl)phosphanyl]ethyl-bis(1,1,2,2,2-pentafluoroethyl)phosphane |
InChI |
InChI=1S/C10H4F20P2/c11-3(12,13)7(23,24)31(8(25,26)4(14,15)16)1-2-32(9(27,28)5(17,18)19)10(29,30)6(20,21)22/h1-2H2 |
Clé InChI |
VRTJROVMFYNMOI-UHFFFAOYSA-N |
SMILES canonique |
C(CP(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)P(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


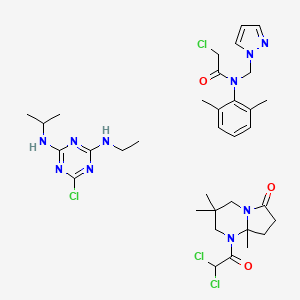

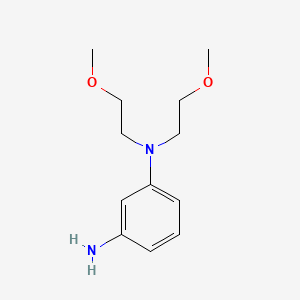
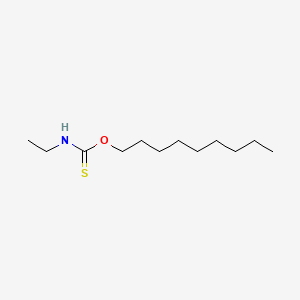
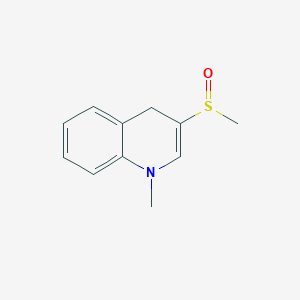
![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)



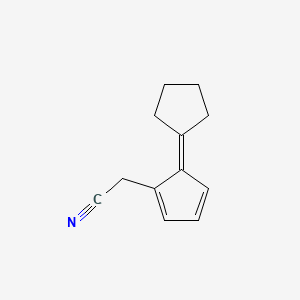
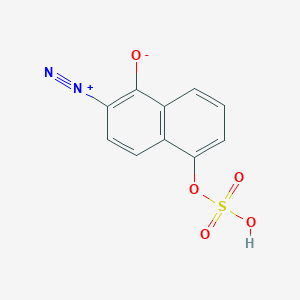
![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
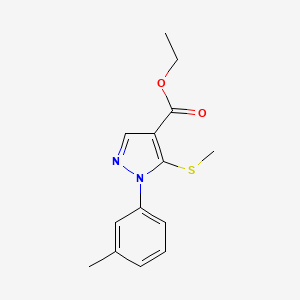
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)
